molecular formula C22H23ClN2O2S B2410736 2-[1-[(4-chlorophenyl)methyl]indol-3-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide CAS No. 896676-64-5

2-[1-[(4-chlorophenyl)methyl]indol-3-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide

Cat. No. B2410736
CAS RN: 896676-64-5
M. Wt: 414.95
InChI Key: MCALVEIYFVINBC-UHFFFAOYSA-N
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Description

Indole derivatives, such as the one you’re asking about, are a class of compounds that have been found in many important synthetic drug molecules . They have a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .


Molecular Structure Analysis

The molecular structure of indole derivatives can be quite complex. They often contain a benzopyrrole, which is aromatic in nature due to the presence of 10 π-electrons (two from a lone pair on nitrogen and eight from double bonds) .

Scientific Research Applications

Synthesis and Pharmacological Evaluation

The synthesis and pharmacological evaluation of related compounds have been a significant area of research. A study focused on synthesizing N-substituted 5-[(4-chlorophenoxy) methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides, revealing their potential as anti-bacterial agents against both gram-negative and gram-positive bacteria. These compounds showed moderate inhibition of the α-chymotrypsin enzyme and exhibited less cytotoxicity, as evident from the cytotoxicity data (Siddiqui et al., 2014).

Antibacterial and Anti-enzymatic Potential

Another study synthesized a series of N-substituted derivatives of 2-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide, evaluating their antibacterial and anti-enzymatic potential. These compounds exhibited good inhibitor properties against gram-negative bacterial strains and low potential against the lipoxygenase enzyme (Nafeesa et al., 2017).

Vibrational Spectroscopic Analysis

Research also includes vibrational spectroscopic analysis, with a study characterizing N–(4–chlorophenyl)–2–[(4,6–di–aminopyrimidin–2–yl)sulfanyl] acetamide to obtain vibrational signatures via Raman and Fourier transform infrared spectroscopy. This study provided insights into the molecular structure and pharmacokinetic properties, including in-silico docking showing inhibition activity against viruses (Jenepha Mary et al., 2022).

Antimicrobial Agents

The synthesis and evaluation of antimicrobial agents is another key application. A study synthesized 2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamide derivatives, showing promising antibacterial and antifungal activities against various pathogenic microorganisms (Debnath & Ganguly, 2015).

Mechanism of Action

The mechanism of action of indole derivatives can also vary widely depending on their specific biological activity. For example, some indole derivatives have been found to inhibit certain viruses .

Safety and Hazards

The safety and hazards associated with indole derivatives can vary widely depending on the specific compound. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific information .

Future Directions

Given the wide range of biological activities of indole derivatives, there is significant potential for future research in this area. The development of new antibacterial agents that own a mechanism of action different from traditional antibiotics is one potential direction .

properties

IUPAC Name

2-[1-[(4-chlorophenyl)methyl]indol-3-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN2O2S/c23-17-9-7-16(8-10-17)13-25-14-21(19-5-1-2-6-20(19)25)28-15-22(26)24-12-18-4-3-11-27-18/h1-2,5-10,14,18H,3-4,11-13,15H2,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCALVEIYFVINBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)CSC2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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